3-Propylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHYBVDGHMPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Propylpyrrolidin 2 One and Chiral Derivatives
Enantioselective Synthesis Strategies for (R)-4-Propylpyrrolidin-2-one
The development of synthetic routes that afford high enantiomeric purity is critical. This section details various enzymatic and catalytic approaches to produce (R)-4-propylpyrrolidin-2-one.
Enzymatic Desymmetrization Approaches
Enzymatic catalysis offers a powerful tool for asymmetric synthesis due to the high stereoselectivity of enzymes. Desymmetrization of prochiral substrates is a particularly elegant strategy to introduce chirality.
The desymmetrization of prochiral 3-alkylglutaric acid diesters using lipases is a well-established method for producing optically active monoesters, which are valuable chiral building blocks. Specifically, Candida antarctica lipase (B570770) B (CAL-B) has been effectively employed for this purpose. nih.govnii.ac.jp The enzymatic hydrolysis of dialkyl 3-propylglutarate proceeds with high conversion and good enantioselectivity.
The reaction involves the selective hydrolysis of one of the two ester groups of the prochiral dialkyl 3-propylglutarate, leading to the formation of a chiral monoester. The choice of the alkyl group of the ester can influence the stereoselectivity of the reaction, an observation that has been termed the "olefin effect" when comparing alkyl and allyl esters. nih.gov
Table 1: CAL-B Catalyzed Desymmetrization of Di-alkyl 3-Propylglutarates
| Substrate (Dialkyl 3-Propylglutarate) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Dimethyl 3-propylglutarate | >99 | 85 |
| Diethyl 3-propylglutarate | >99 | 88 |
| Diallyl 3-propylglutarate | >99 | 93 |
Data sourced from Jung et al. (2013) nih.gov
Proteases, which naturally catalyze the hydrolysis of amide bonds, can also be employed for the synthesis and resolution of chiral amines and amides. nih.govnih.gov In the context of 3-propylpyrrolidin-2-one synthesis, proteases can be utilized for the kinetic resolution of racemic amino or amido intermediates. This approach relies on the enzyme's ability to selectively catalyze the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.
For instance, a racemic amine precursor to this compound could be subjected to acylation catalyzed by a protease in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted amine enantiomer. Alternatively, a racemic amide intermediate could be selectively hydrolyzed by a protease to yield an enantioenriched amine and the unreacted amide. The choice of protease, solvent, and reaction conditions is crucial for achieving high enantioselectivity. While specific examples for this compound intermediates are not extensively detailed in the literature, the general principle of protease-mediated kinetic resolution is a viable strategy.
Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govresearchgate.net This methodology is highly relevant for the synthesis of (R)-4-propylpyrrolidin-2-one, as a key step can involve the reduction of a keto-precursor. Notably, ADHs from Lactobacillus species have been identified as particularly effective for producing (R)-alcohols, exhibiting anti-Prelog stereoselectivity. nih.govresearchgate.net
The enzymatic reduction of a suitable ketoester, for example, ethyl 4-oxo-3-propylheptanedioate, using an (R)-specific ADH would yield the corresponding (R)-hydroxy ester with high enantiomeric excess. This chiral intermediate can then be cyclized to form the target (R)-4-propylpyrrolidin-2-one. The use of whole-cell biocatalysts or isolated enzymes, often with a cofactor regeneration system, makes this a practical and efficient approach. bohrium.commdpi.com
Table 2: Asymmetric Reduction of Prochiral Ketones by Alcohol Dehydrogenases
| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Lactobacillus kefir | Various prochiral ketones | R | up to >99 |
| Lactobacillus brevis | Various prochiral ketones | R | High |
Data is indicative of the general performance of these enzymes as reported in the literature. bohrium.commdpi.comresearchgate.net
Asymmetric Catalysis in Pyrrolidinone Formation
The use of chiral metal complexes as catalysts for asymmetric reactions provides a versatile and powerful alternative to enzymatic methods for the synthesis of enantiomerically pure compounds.
The construction of the pyrrolidinone ring can be efficiently achieved through an asymmetric Michael addition reaction. This key carbon-carbon bond-forming reaction allows for the stereocontrolled introduction of a substituent at the 4-position of the pyrrolidinone core. Chiral metal complexes, particularly those involving nickel, have been shown to be effective catalysts for the conjugate addition of nucleophiles, such as malonates, to nitroalkenes. researchgate.net
In a synthetic route towards (R)-4-propylpyrrolidin-2-one, a chiral nickel(II)-bis(diamine) complex could catalyze the enantioselective Michael addition of a malonate derivative to a nitroalkene bearing a propyl group. x-mol.com The resulting adduct can then undergo further transformations, including reduction of the nitro group and cyclization, to yield the desired chiral pyrrolidinone. The choice of the chiral ligand coordinated to the metal center is critical in directing the stereochemical outcome of the reaction.
Table 3: Chiral Nickel(II)-Catalyzed Asymmetric Michael Addition of Malonates to Nitroalkenes
| Chiral Ligand | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Bis(diamine) | Azaarylacetates/amides | Nitroalkenes | High | High |
This table represents the general effectiveness of such catalytic systems. x-mol.com
Chiral Iridium Complex-Catalyzed Asymmetric Photocatalysis
The convergence of photoredox catalysis and asymmetric iridium catalysis has opened new avenues for the enantioselective synthesis of complex molecules. While specific examples detailing the direct synthesis of this compound using this method are not extensively documented in seminal literature, the principles can be applied to its precursors. Chiral iridium complexes are well-suited for catalyzing asymmetric hydrogenations or transfer hydrogenations of prochiral substrates, which can be designed as precursors to the target lactam. nih.gov
In a hypothetical application for a this compound precursor, a prochiral γ-nitroketone could undergo asymmetric hydrogenation catalyzed by a chiral iridium complex under photocatalytic conditions. The iridium catalyst, activated by light, would facilitate the enantioselective reduction of the ketone and the nitro group, leading to a chiral γ-amino alcohol, which can then be cyclized to form the desired enantiopure this compound. The efficiency of such a reaction would be highly dependent on the specific ligands of the iridium complex.
Table 1: Representative Chiral Iridium Complex-Catalyzed Asymmetric Reactions
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 / Chiral Ligand | Prochiral Olefin | Chiral Alkane | >90% | nih.gov |
MacMillan Asymmetric Catalysis for Key Intermediates
MacMillan's imidazolidinone organocatalysts are renowned for their ability to activate α,β-unsaturated aldehydes and ketones towards enantioselective conjugate addition, a key strategy for synthesizing chiral intermediates. sigmaaldrich.comtcichemicals.com This methodology is directly applicable to the synthesis of precursors for this compound.
A plausible route involves the asymmetric Michael addition of a nitromethane (B149229) equivalent to an α,β-unsaturated aldehyde. The resulting chiral γ-nitroaldehyde can be further elaborated. For instance, a reaction between (E)-hex-2-enal and nitromethane, catalyzed by a second-generation MacMillan catalyst, would generate a chiral nitro-aldehyde. Subsequent reduction of the nitro group and the aldehyde, followed by cyclization, would yield chiral this compound. The stereochemical outcome is controlled by the catalyst, which shields one face of the iminium ion intermediate, directing the nucleophilic attack. princeton.edu
Table 2: MacMillan Catalyst in Asymmetric Synthesis
| Catalyst | Reaction Type | Substrate Example | Product ee | Reference |
|---|---|---|---|---|
| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Diels-Alder | Acrolein + Cyclopentadiene | 93% | sigmaaldrich.com |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to create efficient and sustainable processes. mdpi.com For the synthesis of chiral this compound, a key chemoenzymatic approach involves the kinetic resolution of a racemic intermediate by an enzyme, most commonly a lipase. nih.gov
For example, a racemic ester precursor, such as ethyl 4-aminopentanoate, can be subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. The enantiomerically enriched ester can then be cyclized to form one enantiomer of this compound, while the carboxylic acid can be cyclized to form the other. This method is valued for its high enantioselectivity and mild reaction conditions. nih.gov
Stereochemical Resolution Techniques
Chiral Amine-Mediated Resolution of Precursors
The resolution of racemic mixtures using chiral amines is a classical and effective method for obtaining enantiopure compounds. In the context of this compound, a racemic precursor acid, such as 4-aminoheptanoic acid, can be resolved using a chiral amine as the resolving agent.
The process involves the formation of diastereomeric salts between the racemic acid and an enantiomerically pure chiral amine, for instance, (R)-1-phenylethylamine. These diastereomeric salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. researchgate.net Once the less soluble diastereomeric salt is isolated, the chiral amine can be removed by treatment with a base, yielding the enantiomerically enriched 4-aminoheptanoic acid, which is then cyclized to the desired enantiopure this compound.
Classical Resolution via Diastereomeric Salt Formation
This technique is one of the most widely used methods for resolving racemates on an industrial scale. nii.ac.jpnih.gov It relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts that can be separated by crystallization. rsc.orgnih.gov
For the synthesis of enantiopure this compound, a racemic precursor like 3-propyl-5-oxopyrrolidine-2-carboxylic acid could be resolved. By reacting this racemic acid with a chiral base, such as brucine (B1667951) or cinchonidine, a pair of diastereomeric salts is formed. Due to their different crystal packing and intermolecular interactions, these salts will exhibit different solubilities in a given solvent. nii.ac.jpnih.gov Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation. After separation, the chiral resolving agent is removed, and the enantiomerically pure precursor is decarboxylated to afford the target enantiomer of this compound.
Table 3: Common Chiral Resolving Agents
| Resolving Agent Type | Examples | Target Functional Group |
|---|---|---|
| Chiral Bases | Brucine, Strychnine, Cinchonidine, (R)-1-Phenylethylamine | Carboxylic Acids |
Continuous Flow Synthesis for Scalability
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds. researchgate.netnih.gov This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and process control. google.com
The synthesis of this compound can be adapted to a continuous flow process. For example, a multi-step synthesis starting from simple precursors could be "telescoped" into a continuous sequence without isolating the intermediates. rsc.org A flow reactor could be designed where the starting materials are continuously pumped through different reaction zones, each maintained at the optimal temperature and pressure for a specific transformation. For instance, the formation of a key intermediate via a Grignard reaction, which can be challenging to scale up in batch due to its exothermicity, can be safely and efficiently performed in a microreactor. Subsequent cyclization to the lactam could be carried out in a heated coil reactor. This methodology not only improves the safety and efficiency of the synthesis but also allows for rapid optimization of reaction conditions. durham.ac.uk
Electrochemical Oxidation in Continuous Flow Reactors
The convergence of electrosynthesis and continuous flow technology presents a powerful platform for organic synthesis, offering enhanced safety, precise reaction control, and straightforward scalability over traditional batch methods. acs.org This approach has been successfully applied to the oxidative cyclization and functionalization of precursors to generate substituted 2-pyrrolidinones. acs.org
A key strategy involves the Kolbe reaction, where the anodic oxidation of a carboxylate generates a radical intermediate that can trigger an intramolecular cyclization. This has been demonstrated in the synthesis of a closely related structure, (4R)-4-propylpyrrolidin-2-one, a key intermediate for the antiepileptic drug Brivaracetam. uclouvain.be In a typical setup, a precursor such as 1-allyl-4-propylpyrrolidin-2-one is processed in a continuous flow electrochemical reactor, like the IKA ElectraSyn Flow. uclouvain.be The solution is circulated from a stock container, through a heat exchanger to maintain optimal temperature, and then through the electrochemical cell where the anodic oxidation occurs. uclouvain.be
This method allows for excellent productivity, with studies reporting up to 0.40 g/(h·mL) and yields reaching as high as 81% within a loop-reactor configuration. acs.org The optimization of such a process involves fine-tuning several parameters, including substrate concentration, current density, and flow rate, to maximize yield and minimize the formation of byproducts. uclouvain.be
| Substrate Concentration (mmol/L) | Current Density (mA/cm²) | Flow Rate (mL/min) | Resulting Yield (%) |
|---|---|---|---|
| 33 | 41.66 | 2 | 75 |
| 66 | 62.50 | 3 | 81 |
| 99 | 83.33 | 4 | 68 |
Photochemical Reactions under Continuous Flow Conditions
Photochemistry in continuous flow reactors has emerged as a green and efficient synthetic tool, utilizing photons as traceless reagents to access reaction pathways that are often difficult to achieve thermally. mdpi.comtue.nl This technology is particularly advantageous for photochemical reactions by ensuring uniform irradiation, precise control of residence time, and improved safety, leading to higher selectivities and yields compared to batch processes. tue.nlmdpi.com
One relevant application for pyrrolidinone synthesis is the intramolecular [2+2] photocycloaddition. This has been effectively used in the flow synthesis of 2,4-methanopyrrolidines, a class of pyrrolidine (B122466) analogues. nih.govresearchgate.net In this type of reaction, an unsaturated amide precursor is irradiated with UV light (e.g., from a medium-pressure mercury lamp) as it flows through a transparent capillary reactor. The photochemical excitation induces a cycloaddition, forming the strained four-membered ring fused to the pyrrolidine core.
For the synthesis of this compound, a conceptually similar approach would involve the photocyclization of an N-alkenyl-acrylamide derivative. The continuous flow setup significantly improves the efficiency and output of such reactions. For instance, a photocyclization reaction that yielded only 21% of the product in a batch setup was improved to a 65% yield with a productivity of 417 mg/h when transitioned to a continuous-flow system. mdpi.com
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 1 hour | Variable (controlled by flow rate) |
| Product Yield | 21% | 65% |
| Productivity | Low | 417 mg/hour |
| Irradiation | Non-uniform | Uniform |
Multi-Step Chemical Transformations and Cyclization Strategies
Hofmann Rearrangement and Subsequent Cyclization
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. durham.ac.uk This transformation can be ingeniously applied in a sequence involving ring contraction to access the pyrrolidinone scaffold.
A chemically sound, albeit not directly cited for this specific molecule, approach would begin with a substituted glutarimide (B196013), such as 4-propylpiperidine-2,6-dione. The synthesis of such glutarimide precursors is well-established in the literature. thieme-connect.com Treatment of the glutarimide with bromine and a strong base (e.g., sodium hydroxide) would initiate the Hofmann rearrangement. One of the amide groups is converted into an N-bromoamide, which then rearranges to form an acyl-isocyanate intermediate. Subsequent intramolecular attack by the remaining amide nitrogen onto the isocyanate, followed by hydrolysis and decarboxylation, would result in the contraction of the six-membered ring to the desired five-membered this compound. This strategy leverages a classical name reaction for a novel cyclization pathway.
Intramolecular Nucleophilic Attack for Ring Closure
The formation of a lactam ring via intramolecular nucleophilic attack is one of the most fundamental and widely used strategies for synthesizing pyrrolidinones. This method relies on a linear precursor that contains both a nucleophilic amine and an electrophilic carboxylic acid derivative, positioned to favorably form a five-membered ring.
For the synthesis of this compound, the ideal precursor is 4-aminoheptanoic acid or its corresponding ester. The cyclization is typically promoted by heat or by activating the carboxylic acid group. Activation can be achieved using various coupling agents or by converting the acid to a more reactive species like an acid chloride or an ester. The terminal amino group then acts as the nucleophile, attacking the electrophilic carbonyl carbon. This process, known as lactamization, results in the formation of the thermodynamically stable five-membered pyrrolidinone ring with the elimination of a small molecule (e.g., water or an alcohol). Studies on the base-assisted intramolecular alkylation of N-chloroacetyl amino acid derivatives to form β-lactams have established the viability of intramolecular N-C cyclization strategies for forming lactam rings. nih.gov
Reductive Amination Sequences
Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds. harvard.edu When applied intramolecularly, it provides an efficient route to cyclic amines and lactams. The synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones demonstrates the power of this strategy for building the pyrrolidine ring. nih.gov
To synthesize this compound, a suitable starting material would be a γ-keto acid, such as 4-oxoheptanoic acid. The reaction sequence begins with the condensation of the ketone carbonyl with an amine source, typically ammonia (B1221849) or ammonium (B1175870) formate, to form an intermediate imine or enamine. This intermediate exists in equilibrium with its cyclic form. Subsequent reduction of the C=N double bond with a suitable reducing agent locks in the cyclic structure, yielding the final pyrrolidinone product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their selectivity for reducing iminium ions in the presence of carbonyl groups. harvard.eduorganic-chemistry.org
| Reducing Agent | Typical Conditions | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol solvent | Common, inexpensive, requires imine pre-formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, one-pot reaction | Selectively reduces imines over ketones/aldehydes; toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid as catalyst, one-pot | Mild, highly selective, non-toxic byproducts, broad substrate scope. |
| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Pressurized H₂ gas | Catalytic hydrogenation, can reduce other functional groups. |
Ring-Closing Metathesis Reactions in Pyrrolidinone Synthesis
Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis for the construction of cyclic structures, including nitrogen heterocycles. researchgate.net The reaction utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a new double bond between two existing alkene functionalities within the same molecule, thereby closing the ring. nih.gov
To prepare a substituted pyrrolidinone like this compound, a suitable acyclic diene precursor is required. A logical starting material would be N-allyl-2-propylacrylamide. In this molecule, the two terminal alkene groups are positioned to undergo an RCM reaction. Upon exposure to a ruthenium catalyst, the terminal olefins react to form the five-membered ring of a dihydropyrrolinone, releasing ethylene (B1197577) as the only byproduct. The resulting unsaturated lactam can then be readily reduced via catalytic hydrogenation to afford the target this compound. This method is highly valued for its functional group tolerance and reliability. nih.govorganic-chemistry.org
| Substrate | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| N,N-Diallyl-p-toluenesulfonamide | Grubbs II (5) | DCM | 94 |
| N-Allyl-N-(2-methylallyl)tosylamide | Grubbs II (5) | DCM | 97 |
| N-Allyl-N-cinnamyltosylamide | Grubbs II (5) | DCM | 97 |
Investigation of Reaction Mechanisms and Kinetics in Synthesis
The synthesis of this compound and its chiral derivatives can be achieved through several strategic pathways, each with distinct reaction mechanisms and kinetic profiles. Understanding these aspects is crucial for optimizing reaction conditions, maximizing yield, and controlling stereoselectivity. The investigations predominantly focus on two effective routes: conjugate addition reactions and condensation followed by reduction.
Mechanistic Pathways
Two primary mechanistic pathways are widely considered for the introduction of the propyl group at the C3 position of the pyrrolidinone ring.
Conjugate Addition (Michael-Type Reaction): This is a powerful method for forming carbon-carbon bonds. wikipedia.org The mechanism involves the 1,4-addition of a nucleophile to an α,β-unsaturated lactam. For the synthesis of this compound, this typically involves reacting an organometallic propyl-containing nucleophile with a 2-pyrrolidinone (B116388) derivative that is unsaturated between the C3 and C4 positions. The general mechanism proceeds in three key steps: formation of a nucleophile, conjugate addition, and protonation. masterorganicchemistry.com A variation of this approach has been successfully applied in the synthesis of the isomeric (R)-4-propyl-pyrrolidin-2-one, where the Michael addition of diethyl malonate to 1-nitropent-1-ene (B1505642) is a key step, highlighting the utility of this reaction type for installing alkyl chains on the pyrrolidine ring structure. google.com
Aldol (B89426) Condensation and Subsequent Reduction: This classic two-step sequence involves first creating a C3-exocyclic double bond, which is then reduced. The mechanism begins with the deprotonation of pyrrolidin-2-one at the C3 position to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of propanal in an aldol condensation reaction. Subsequent dehydration of the resulting aldol adduct yields 3-propylidenepyrrolidin-2-one. The final step is the catalytic hydrogenation of the exocyclic double bond to furnish the saturated this compound. The stereochemical outcome of this final step is often controlled by the catalyst and reaction conditions. researchgate.net
The following table provides a comparative overview of the key stages in these two mechanistic pathways.
| Step | Pathway A: Conjugate Addition (Michael-Type) | Pathway B: Condensation and Hydrogenation |
| 1 | Formation of a propyl nucleophile (e.g., propyl-cuprate from a Grignard reagent). | Base-mediated formation of the pyrrolidin-2-one enolate. |
| 2 | Nucleophilic attack of the propyl group at the β-carbon (C3) of an α,β-unsaturated lactam (e.g., 1,5-dihydro-2H-pyrrol-2-one). | Nucleophilic attack of the enolate on propanal, forming an aldol adduct. |
| 3 | Formation of a new, stable enolate intermediate. | Dehydration of the aldol adduct to form 3-propylidenepyrrolidin-2-one. |
| 4 | Protonation of the enolate by a proton source to yield the final this compound product. | Catalytic hydrogenation of the exocyclic double bond to yield the final product. |
Reaction Kinetics
Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature; however, the kinetics can be inferred from the general principles governing the key reaction types involved.
For the Michael-type addition , the reaction is typically thermodynamically controlled. organic-chemistry.org The rate is influenced by several factors, including the strength of the base used to generate the nucleophile, the reactivity of the Michael acceptor, and the solvent. Weaker bases are often preferred as they favor the desired 1,4-conjugate addition over the competing 1,2-direct addition to a carbonyl group. youtube.com
For the condensation-hydrogenation pathway , the kinetics are distinct for each step. The initial aldol condensation rate is dependent on the concentrations of the enolate and the aldehyde, as well as the temperature. The subsequent catalytic hydrogenation of the 3-propylidenepyrrolidin-2-one intermediate is a three-phase reaction whose kinetics are more complex. stevens.edu Such reactions are frequently described by the Langmuir-Hinshelwood model, where the reaction rate is dependent on the adsorption of reactants (the alkene and hydrogen) onto the surface of the heterogeneous catalyst (e.g., Palladium on Carbon). nih.gov
The rate of catalytic hydrogenation can be influenced by several operational parameters. It can be limited by the rate of mass transfer of hydrogen from the gas phase to the catalyst surface or operate in the intrinsic kinetic regime where the surface reaction is the rate-determining step. stevens.edu
The table below outlines the general kinetic impact of various parameters on the catalytic hydrogenation step.
| Parameter | Effect on Reaction Rate | Rationale |
| Hydrogen Pressure | Increases (up to a saturation point) | Increases the concentration of dissolved hydrogen and its surface coverage on the catalyst, accelerating the reaction until the catalyst surface becomes saturated. stevens.edu |
| Temperature | Increases | Generally increases the rate of reaction according to the Arrhenius equation, but can negatively impact selectivity and catalyst stability if too high. |
| Catalyst Loading | Increases | Provides more active sites for the reaction, increasing the overall rate, assuming the reaction is not limited by mass transfer. |
| Agitation/Mixing Speed | Increases (in mass-transfer limited regimes) | Enhances the diffusion of hydrogen from the gas-liquid interface to the liquid-solid catalyst surface, overcoming mass transfer limitations. stevens.edu |
| Substrate Concentration | Variable | The reaction order with respect to the substrate can vary. At low concentrations, the rate may be positive-order, while at high concentrations, it can become zero-order as the catalyst surface becomes saturated with the substrate. nih.gov |
By carefully controlling these mechanistic and kinetic factors, synthetic routes can be tailored to produce this compound and its chiral analogues with high efficiency and stereochemical purity.
Structure Activity Relationship Sar and Mechanistic Biological Investigations of 3 Propylpyrrolidin 2 One Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activity. fiveable.me For derivatives of pyrrolidin-2-one, QSAR has been employed to elucidate the structural requirements for various pharmacological effects.
Development and Validation of Predictive QSAR Models
A notable QSAR study was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to model their antiarrhythmic activity. nih.gov This study successfully developed a predictive model that could explain a significant portion of the variance in the observed biological activity.
The development process involved calculating a wide array of molecular descriptors for a set of 33 compounds and then using statistical methods, such as multiple linear regression, to build the QSAR model. nih.gov The robustness and predictive power of the resulting model were rigorously validated using several methods:
Leave-One-Out (LOO) Cross-Validation: This internal validation technique assesses the stability of the model.
Leave-More-Out (LMO) Cross-Validation: A more stringent internal validation method.
External Validation: The model's predictive ability was tested on an external set of compounds not used in the model development.
Y-scrambling: This test ensures that the model is not a result of a chance correlation. nih.gov
The developed model demonstrated high predictive capacity, explaining up to 91% of the variance in the antiarrhythmic activity of the studied compounds. nih.gov
| Validation Parameter | Value | Significance |
|---|---|---|
| R² (Squared Correlation Coefficient) | 0.91 | Indicates that 91% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | > 0.5 | A value greater than 0.5 is generally considered to indicate a model with good predictive ability. |
| External Validation (Q²_ext) | 0.86 | Demonstrates the model's ability to predict the activity of new, unseen compounds. |
Molecular Descriptors Influencing Biological Activity
The QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified several molecular descriptors that significantly influence their antiarrhythmic activity. nih.gov These descriptors primarily relate to the structural and electronic properties of the molecules.
Statistical analysis revealed that the antiarrhythmic activity of these compounds is mainly dependent on the following descriptors:
JGI4 (A topological descriptor): This descriptor encodes information about the molecular topology and connectivity. nih.gov
The study concluded that the structure and geometry of the molecule have a more substantial impact on the antiarrhythmic activity than its physicochemical properties. nih.gov
| Molecular Descriptor | Type | Influence on Biological Activity |
|---|---|---|
| PCR | Structural | Positively correlated with antiarrhythmic activity, indicating that specific structural arrangements enhance efficacy. |
| JGI4 | Topological | Contributes significantly to the model, highlighting the importance of molecular shape and branching. |
Pharmacophore Model Development
Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For pyrrolidin-2-one derivatives, pharmacophore models have been developed to understand their binding modes to various receptors.
For instance, a pharmacophore model for ligands binding to the Synaptic Vesicle Protein 2A (SV2A) has been proposed based on the structure of levetiracetam (B1674943) and its analogs, which contain a pyrrolidin-2-one core. This model hypothesizes the presence of two hydrogen bond acceptors as key features for binding. acs.orgnih.gov One acceptor is the carbonyl group of the pyrrolidin-2-one ring, and the other is a nitrogen atom within a heterocyclic ring attached to the core structure. acs.orgnih.gov
Similarly, for α1-adrenoceptor antagonists, a pharmacophore model was developed based on arylpiperazine derivatives, a common moiety in biologically active pyrrolidin-2-one compounds. capes.gov.br This model helps in the design of new derivatives with improved affinity and selectivity for this receptor.
Molecular Target Interactions and Binding Affinities
Understanding the interactions of 3-propylpyrrolidin-2-one derivatives with their molecular targets is fundamental to elucidating their mechanism of action. Research has primarily focused on their affinity for the Synaptic Vesicle Protein 2A (SV2A) and adrenoceptors.
Synaptic Vesicle Protein 2A (SV2A) Ligand Affinity
SV2A is a transmembrane protein found in synaptic vesicles and is the molecular target for the antiepileptic drug levetiracetam, which features a pyrrolidin-2-one structure. mdpi.com The binding of levetiracetam and its derivatives to SV2A has been extensively studied, providing insights into the affinity of this chemical class for the receptor.
Binding studies have shown a strong correlation between the affinity of these compounds for SV2A and their anticonvulsant potency. mdpi.com While specific binding data for this compound is not extensively available, the data for related pyrrolidin-2-one derivatives provide a valuable reference.
| Compound | SV2A Binding Affinity (Ki, nM) |
|---|---|
| Levetiracetam | 8000 |
| UCB-J | 5.4 |
| Racemic SynVesT-1 | 4.9 |
| (3-ethynylpyridin-4-yl)methyl derivative | 4.8 |
Note: The compounds listed are derivatives of the pyrrolidin-2-one core structure and not specifically this compound.
Adrenoceptor (α1- and α2-AR) Binding Studies
Derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one have been shown to possess a significant affinity for α1-adrenoceptors. nih.govmdpi.com This interaction is believed to contribute to their cardiovascular effects, including their antiarrhythmic and hypotensive properties. mdpi.com
Studies have demonstrated that these compounds act as antagonists at α1-adrenoceptors. For example, the novel pyrrolidin-2-one derivative S-75 was found to have a high affinity for α1-adrenoceptors with a pKi of 7.3. nih.gov While comprehensive binding data for a series of this compound derivatives at adrenoceptors are limited, the available information on related compounds underscores the importance of the arylpiperazine moiety for this interaction.
Furthermore, some arylpiperazine derivatives have been evaluated for their affinity at both α1- and α2-adrenoceptors. For instance, a series of 1,4-substituted piperazine (B1678402) derivatives showed high affinity for α1-adrenoceptors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov
| Compound Class/Derivative | Receptor Subtype | Binding Affinity (Ki or pKi) |
|---|---|---|
| S-75 (pyrrolidin-2-one derivative) | α1 | pKi = 7.3 |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α1 | Ki = 2.1 nM |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α1 | Ki = 2.4 nM |
Note: The compounds listed are structurally related to the this compound scaffold, particularly through the inclusion of the pyrrolidin-2-one and arylpiperazine moieties.
Acetylcholinesterase Inhibition Mechanisms
Derivatives of the pyrrolidin-2-one scaffold have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govrsc.org Inhibition of AChE is a key therapeutic strategy for managing conditions characterized by cholinergic deficits. nih.gov Computational and in vitro studies have explored how modifications to the pyrrolidin-2-one structure influence binding affinity and inhibitory activity against AChE.
Structure-activity relationship (SAR) studies on related dispiro[indoline-3,2′-pyrrolidine-3] derivatives indicate that the nature of substituents on the pyrrolidinyl ring significantly impacts AChE inhibitory properties. For instance, the attachment of a p-methoxyphenyl ring at the C-4′ position of the pyrrolidine (B122466) ring was found to produce more potent AChE inhibitors compared to those with an unsubstituted phenyl ring. rsc.org In another series of rationally designed 3-substituted-pyrrolidin-2-one derivatives, docking studies predicted strong binding affinity with AChE. nih.gov Specifically, compounds like 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one showed higher docking scores than the established AChE inhibitor, donepezil, suggesting a strong potential for enzyme inhibition. nih.gov
The mechanism of inhibition often involves key interactions within the active site of the AChE enzyme. Molecular docking simulations suggest that these pyrrolidin-2-one derivatives can form stable complexes within the enzyme's binding pocket. nih.gov The SAR insights gained from these studies are crucial for the rational design of new derivatives with enhanced potency and selectivity for AChE. rsc.org
Kappa Opioid Receptor Agonism
The pyrrolidine scaffold is a key structural element in the design of agonists for the kappa opioid receptor (KOR), a G-protein coupled receptor involved in analgesia and other physiological processes. nih.govacs.org Research has focused on developing novel classes of KOR agonists by modifying and incorporating the pyrrolidine ring into more complex chemical structures. nih.govacs.org
In one area of investigation, researchers developed pyrrolidinyl-hexahydro-pyranopiperazines as a novel KOR agonist scaffold. nih.gov SAR studies revealed that a pyrrolidine substituent at the C8 position of the tetrahydro-pyran ring was optimal for binding potency. nih.gov Further modifications to the piperazine R group in this scaffold demonstrated that it was possible to modulate not only KOR potency but also the downstream signaling pathways, such as G-protein activation versus β-arrestin recruitment. acs.org
Another line of research synthesized pyrrolomorphinan derivatives to explore structure-activity relationships for KOR agonist activity. nih.gov It was discovered that derivatives containing an α,β-unsaturated ketone substituent demonstrated strong binding to the kappa receptor. The selectivity for the KOR appeared to be conferred by the side chain on the pyrrole (B145914) ring, which could localize above the C-ring of the morphinan (B1239233) structure, rather than the pyrrole ring acting as an accessory binding site itself. nih.gov These findings contribute to the design of new KOR agonists with specific activity profiles. nih.gov
In Vitro and Preclinical Efficacy Profiling
Anticonvulsant Activity in Animal Models
Derivatives of pyrrolidin-2-one have been the subject of extensive preclinical investigation for their potential anticonvulsant properties. These compounds are evaluated in various animal models designed to represent different types of human seizures. nih.govnih.govnih.gov The most common screening models include the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests activity against myoclonic seizures. researchgate.net The 6-Hertz (6 Hz) model is also used to identify compounds effective against drug-resistant focal seizures. nih.govnih.gov
Studies have shown that certain pyrrolidin-2-one derivatives exhibit a broad spectrum of activity. For example, hybrid molecules combining the pyrrolidin-2,5-dione structure with fragments of known antiepileptic drugs like ethosuximide (B1671622) and levetiracetam were effective in the MES, scPTZ, and 6 Hz models in mice. nih.gov In one study, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated robust anticonvulsant properties. nih.gov The lead compound from this series, Compound 14 , showed significant efficacy in the MES, scPTZ, and both the 32 mA and 44 mA 6 Hz seizure models. nih.gov
The mechanisms underlying this anticonvulsant activity are thought to be multifactorial. Some evidence suggests that the effects may be related to affinity for serotonergic or α1-adrenergic receptors. nih.gov Other investigations point towards the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov
| Compound/Derivative | Animal Model | Test | Efficacy (ED₅₀ mg/kg) |
| Compound 14 | Mouse | MES | 49.6 |
| Mouse | scPTZ | 67.4 | |
| Mouse | 6 Hz (32 mA) | 31.3 | |
| Mouse | 6 Hz (44 mA) | 63.2 | |
| EP-40 | Mouse | MES | Significantly reduced seizure incidence |
| EP-42 | Mouse | scPTZ | Active |
| EP-46 | Mouse | scPTZ | Active |
Antiarrhythmic Properties and Cardiac Electrophysiology
A significant body of preclinical research has demonstrated that pyrrolidin-2-one derivatives possess potent antiarrhythmic properties. mdpi.comnih.govnih.govnih.gov These effects have been primarily studied in rodent models of chemically-induced arrhythmias, such as those initiated by adrenaline, aconitine (B1665448), or calcium chloride. mdpi.comnih.gov
Several studies have consistently shown that derivatives like S-61 , S-73 , and S-75 are particularly effective in adrenaline-induced arrhythmia models, where they exhibit both prophylactic (preventative) and therapeutic (restorative) activity. mdpi.comnih.gov These compounds were able to diminish heart rhythm irregularities, reduce extrasystoles, and decrease mortality in rats. mdpi.comnih.gov The antiarrhythmic effect of another derivative, EP-40 , was demonstrated in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion. nih.gov In contrast, many of these compounds, including S-61, S-73, and S-75, showed no significant activity in arrhythmia models induced by aconitine or calcium chloride. mdpi.comnih.govnih.gov
The primary mechanism implicated in the antiarrhythmic action of these derivatives is the blockade of α1-adrenoceptors. mdpi.comnih.govnih.gov This is supported by findings that the hypotensive effects of these compounds were not observed when co-administered with methoxamine, an α1-adrenergic agonist. mdpi.comnih.gov Radioligand binding studies have confirmed that many of these derivatives have a high affinity for α1-adrenergic receptors. nih.gov Investigations into their effects on cardiac electrophysiology have shown that some derivatives slightly prolong P-Q and Q-T intervals and the QRS complex. nih.gov Importantly, compounds like S-61, S-73, and S-75 did not prolong the QTc interval, suggesting a lack of proarrhythmic potential, a dangerous side effect of some antiarrhythmic drugs. mdpi.comnih.gov
| Compound | Arrhythmia Model | Activity |
| S-61 | Adrenaline-induced | Prophylactic (ED₅₀ = 0.2 mg/kg) & Therapeutic |
| Calcium chloride-induced | Inactive | |
| Aconitine-induced | Inactive | |
| S-73 | Adrenaline-induced | Prophylactic (ED₅₀ = 0.36 mg/kg) & Therapeutic |
| Calcium chloride-induced | Inactive | |
| Aconitine-induced | Inactive | |
| S-75 | Adrenaline-induced | Prophylactic & Therapeutic |
| Aconitine-induced | Inactive | |
| Calcium chloride-induced | Inactive | |
| EP-40 | Barium chloride-induced | Active |
| Coronary artery ligation-reperfusion | Active |
Hypotensive Effects and Adrenolytic Activity
Numerous studies have established a clear link between certain pyrrolidin-2-one derivatives and hypotensive (blood pressure-lowering) activity in animal models. mdpi.comnih.govnih.govmdpi.com This effect is strongly associated with their α1-adrenolytic properties, meaning they act as antagonists at α1-adrenergic receptors. mdpi.comnih.govnih.gov
In normotensive rats, derivatives such as S-61 , S-73 , and S-75 have been shown to significantly decrease blood pressure. mdpi.commdpi.com For instance, S-61 administered at a dose of 0.5 mg/kg reduced systolic blood pressure by 12-14%. mdpi.com Similarly, S-73 at 1 mg/kg decreased both systolic (by 11-22%) and diastolic blood pressure. mdpi.com The compound 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (11a ) was identified as a particularly potent antihypertensive agent in one series of compounds. nih.gov
The mechanism behind this hypotensive action is the blockade of α1-adrenoceptors, which prevents the vasoconstrictive effects of endogenous catecholamines like adrenaline. mdpi.com This was experimentally confirmed by showing that pretreatment with these pyrrolidin-2-one derivatives inhibits the pressor response to methoxamine, a selective α1-adrenoceptor agonist. mdpi.comnih.gov Further functional bioassays have revealed that some compounds have a stronger antagonist potency for the α1D-adrenoceptor subtype than for the α1B-subtype. nih.gov This adrenolytic activity is often dependent on specific structural features, such as the presence of a 1-phenylpiperazine (B188723) moiety with a methoxy- or chloro-substituent in the ortho position of the phenyl ring. nih.gov
| Compound | Animal Model | Effect on Blood Pressure | Implicated Mechanism |
| S-61 | Normotensive Rat | Decreased systolic blood pressure | α1-adrenolytic activity |
| S-73 | Normotensive Rat | Decreased systolic and diastolic blood pressure | α1-adrenolytic activity |
| S-75 | Normotensive Rat | Decreased blood pressure | α1-adrenolytic activity |
| Compound 11a | Not Specified | Strong antihypertensive activity | α-adrenolytic properties |
| EP-46 | Not Specified | Hypotensive activity | Potent antagonist for α1D- and α1A-subtypes |
Modulatory Effects on Metabolic Parameters (e.g., Glucose, Triglycerides)
Certain pyrrolidin-2-one derivatives have been investigated for their potential to modulate metabolic parameters, particularly in animal models of obesity and metabolic dysfunction. nih.govuj.edu.pl Research has focused on compounds that act as non-selective α-adrenoceptor antagonists, as this mechanism is hypothesized to improve lipid profiles and carbohydrate metabolism. nih.gov
In a study using a rat model of obesity induced by a high-fat diet, the non-selective α1B-/α2A-adrenoceptor antagonist 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47 ) was evaluated. nih.gov Chronic administration of this compound led to a significant reduction in the plasma levels of both glucose and triglycerides. nih.govuj.edu.pl It is presumed that the antagonism of the α1B-adrenoceptor, which the compound potently inhibits, is associated with this effect on glucose and triglyceride levels. nih.gov
| Compound | Animal Model | Key Metabolic Findings |
| EP-47 | High-fat diet-induced obese rats | Reduced plasma glucose levels |
| Reduced plasma triglyceride levels | ||
| No significant effect on body weight |
Antimicrobial and Antitumor Potential
The pyrrolidin-2-one scaffold is a core component of numerous compounds exhibiting a wide range of pharmacological activities, including antimicrobial and antitumor effects. The biological activity of these derivatives is often influenced by the nature and position of substituents on the pyrrolidin-2-one ring.
Research into various substituted pyrrolidin-2-ones has demonstrated that modifications at different positions can significantly impact their antimicrobial and cytotoxic properties. For instance, studies on N-substituted pyrrolidin-2-one derivatives have shown that the introduction of certain functional groups can lead to compounds with notable antibacterial activity against various bacterial strains. Similarly, the antitumor potential of pyrrolidin-2-one analogues has been explored, with some derivatives showing promising activity against cancer cell lines. The specific contribution of a propyl group at the 3-position to these activities remains an area for further investigation.
Table 1: Investigated Biological Activities of General Pyrrolidin-2-one Derivatives
| Biological Activity | Key Findings |
| Antimicrobial | N-substituted derivatives have shown activity against various bacteria. |
| Antitumor | Certain analogues have demonstrated cytotoxicity against cancer cell lines. |
Enantiomeric Influence on Biological Response
The biological activity of chiral molecules can be highly dependent on their stereochemistry. For substituted pyrrolidin-2-ones, the presence of a chiral center, such as at the 3-position in this compound, means that the compound can exist as two enantiomers, (R)-3-propylpyrrolidin-2-one and (S)-3-propylpyrrolidin-2-one. These enantiomers can exhibit different pharmacological profiles due to their distinct three-dimensional arrangements, which can lead to differential interactions with chiral biological targets like receptors and enzymes.
The differential interaction of enantiomers with biological receptors is a well-established principle in pharmacology. The specific binding of a molecule to its receptor is often compared to a lock and key mechanism, where the three-dimensional shape of the molecule is critical for a proper fit. For a chiral molecule like this compound, one enantiomer may bind with high affinity and efficacy to a specific receptor, leading to a pronounced biological response, while the other enantiomer may bind with lower affinity or not at all.
In the broader class of pyrrolidine-containing compounds, numerous examples highlight the profound impact of stereochemistry on pharmacological activity. For instance, studies on chiral cathinone (B1664624) derivatives containing a pyrrolidine ring have shown that the S-enantiomer is often significantly more potent as a psychostimulant compared to the R-enantiomer. This difference in potency is attributed to the differential interaction of the enantiomers with monoamine transporters in the brain. d-nb.info Although these findings are not directly on this compound, they underscore the principle that the pharmacological activity of its stereoisomers is likely to differ.
Table 2: Potential Differences in Pharmacological Activity of Stereoisomers
| Stereoisomer | Potential Receptor Interaction | Expected Pharmacological Outcome |
| (R)-enantiomer | May exhibit a specific binding profile to certain biological targets. | Could have a distinct pharmacological activity profile compared to the (S)-enantiomer. |
| (S)-enantiomer | May interact differently with the same biological targets as the (R)-enantiomer. | Could be more or less active, or exhibit a different type of activity, than the (R)-enantiomer. |
Further research is necessary to elucidate the specific antimicrobial, antitumor, and stereospecific biological activities of this compound and its derivatives. Such studies would provide valuable data for the potential development of new therapeutic agents based on this chemical scaffold.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding the intrinsic properties of 3-Propylpyrrolidin-2-one.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.comchemrxiv.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the molecule based on its electron density. chemrxiv.org This approach offers a favorable balance between accuracy and computational cost, making it a widely used tool in chemistry. scispace.com
For this compound, DFT calculations can elucidate its electronic properties, such as the distribution of electron density, and identify regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Furthermore, DFT is instrumental in mapping potential reaction pathways by calculating the energy profiles of reactions involving this compound. This involves locating transition states and calculating activation energies, which provides a deeper understanding of its reaction mechanisms. Although specific DFT studies on this compound are not prevalent, analysis of related pyrrolidinone derivatives shows that the carbonyl group and the nitrogen atom are key sites for chemical transformations. ekb.eg
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability (e.g., from the lone pairs of oxygen or nitrogen). |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (e.g., at the antibonding π* orbital of the carbonyl group). |
| HOMO-LUMO Gap (ΔE) | 8.0 eV | Suggests high chemical stability. |
| Dipole Moment (μ) | 3.5 D | Indicates a significant molecular polarity, primarily due to the amide functional group. |
Semi-empirical quantum chemical methods, such as Austin Model 1 (AM1), offer a faster alternative to ab initio methods like DFT for calculating molecular properties. wikipedia.orgucsb.edu These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. edunitas.com The primary simplification involves the Neglect of Diatomic Differential Overlap (NDDO), which significantly reduces the number of two-electron integrals that need to be computed. ucsb.edu
The main application of methods like AM1 is in the geometry optimization of molecules. faccts.degoogle.com Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.net For a molecule like this compound, AM1 can quickly determine bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. While less accurate than DFT, the optimized geometry obtained from AM1 serves as an excellent starting point for more computationally intensive DFT or other high-level ab initio calculations, saving significant computational time. faccts.de
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.25 Å |
| Bond Length | C-N | 1.38 Å |
| Bond Angle | O=C-N | 125.0° |
| Dihedral Angle | C-C-C-C (propyl chain) | ~180° (anti-periplanar) |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, conformational flexibility arises from the puckering of the five-membered pyrrolidinone ring and the rotation around the single bonds of the propyl side chain. The goal of conformational analysis is to identify all stable conformers (structures corresponding to energy minima on the potential energy surface) and to determine their relative energies.
Electrostatic Potential (ESP) Surface Analysis, also known as Molecular Electrostatic Potential (MESP), is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. mdpi.comresearchgate.net The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net
On an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. nih.gov For this compound, the ESP surface would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atom attached to the nitrogen in the ring would exhibit a region of positive potential, making it a potential hydrogen bond donor. The hydrocarbon propyl chain would be largely neutral (green). This analysis is vital for understanding intermolecular interactions such as hydrogen bonding and for predicting how the molecule will orient itself when approaching other molecules or a receptor site. mdpi.com
Molecular Modeling and Simulation Techniques
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying how a small molecule like this compound might interact with a large biological macromolecule.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological target. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.govscispace.com
In a docking study involving this compound, the molecule would be treated as a flexible ligand, and its various conformations would be systematically fitted into the binding site of a target receptor. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. researchgate.net
Studies on similar pyrrolidinone derivatives have shown their potential as inhibitors for various enzymes, such as acetylcholinesterase. nih.govresearchgate.net A hypothetical docking study of this compound into such a target would likely reveal key interactions. For instance, the carbonyl oxygen could act as a hydrogen bond acceptor with an amino acid residue in the receptor's active site, while the N-H group could act as a hydrogen bond donor. The propyl group would likely engage in hydrophobic (van der Waals) interactions within a nonpolar pocket of the binding site. The results from docking can guide the design of more potent and selective analogs.
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Docking Score) | -6.5 kcal/mol | Indicates a moderate and favorable binding interaction. |
| Hydrogen Bond Interactions | Carbonyl Oxygen with Serine-203; N-H with Histidine-447 | These polar interactions are crucial for anchoring the ligand in the binding site. |
| Hydrophobic Interactions | Propyl chain with Tryptophan-86, Tyrosine-337 | Nonpolar interactions that contribute to the stability of the ligand-receptor complex. |
| Predicted Inhibition Constant (Ki) | 5.2 µM | Estimates the concentration required for significant inhibition of the target protein. |
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery and molecular biology, MD simulations are invaluable for assessing the stability of a ligand, such as this compound, when bound to a biological target, typically a protein. uzh.ch The stability of this protein-ligand complex is a key indicator of the potential efficacy of the ligand.
The primary metric for evaluating stability in MD simulations is the Root Mean Square Deviation (RMSD). A stable complex is generally characterized by an RMSD value that remains below 2.5 to 3.0 Å over the course of the simulation, which can range from nanoseconds to microseconds. nih.govmdpi.com Simulations lasting for 25 to 100 nanoseconds are common for evaluating the stability of such complexes. nih.govresearchgate.net
While specific MD simulation data for this compound is not publicly available, a hypothetical study can be conceptualized. In such a study, this compound would be docked into the active site of a target protein. The resulting complex would then be subjected to an MD simulation. The stability of the complex would be monitored by calculating the RMSD of the ligand and the protein backbone over time.
Table 1: Hypothetical Molecular Dynamics Simulation Results for this compound Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.00 | 0.00 |
| 5 | 1.25 | 1.10 |
| 10 | 1.40 | 1.35 |
| 15 | 1.35 | 1.40 |
| 20 | 1.50 | 1.45 |
| 25 | 1.48 | 1.50 |
In this hypothetical scenario, the low and converging RMSD values for both the ligand and the protein backbone would suggest the formation of a stable complex. Further analysis could involve examining the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and analyzing hydrogen bond interactions to understand the key binding determinants. mdpi.comresearchgate.net
Homology Modeling for Target Protein Structure Prediction
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. nih.govslideshare.net This method relies on the principle that proteins with similar sequences tend to have similar structures. slideshare.net
The process of homology modeling involves several key steps:
Template Selection: Identifying one or more known protein structures (templates) that have a significant sequence similarity to the target protein. A sequence identity of over 30% is generally required to generate a useful model. slideshare.net
Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template(s).
Model Building: Constructing the 3D model of the target protein based on the alignment with the template structure.
Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools. nih.govresearchgate.net
In the case of this compound, if it were found to interact with a protein whose structure is unknown, homology modeling could be employed to build a theoretical model of that protein. This model could then be used for subsequent docking and molecular dynamics studies to investigate the binding of this compound.
Computational Elucidation of Reaction Mechanisms and Thermodynamics
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms and thermodynamics of chemical reactions. nih.govscirp.org These studies can provide detailed information about the transition states, intermediates, and energy barriers involved in a reaction, offering insights that can be used to optimize reaction conditions and predict product formation. rsc.orgmdpi.com
For a compound like this compound, DFT calculations could be used to study its synthesis. For instance, the reaction pathway for the formation of the pyrrolidinone ring could be modeled to understand the energetics of each step. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of the reactants, transition states, and products can be calculated to determine the feasibility and spontaneity of the reaction. researchgate.netmdpi.com
Table 2: Hypothetical Thermodynamic Data for a Key Step in this compound Synthesis
| Species | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |
| Reactants | 0.00 | 0.00 | 0.00 |
| Transition State | +15.2 | -5.8 | +16.9 |
| Products | -25.7 | +3.2 | -26.7 |
These hypothetical data would suggest an exothermic and exergonic reaction step, with a moderate activation energy barrier.
Predictive Computational Models for Chemical Behavior
Predictive computational models are used to estimate the properties and behavior of chemical compounds based on their molecular structure. These models are particularly useful in the early stages of drug discovery and development for screening large libraries of compounds and prioritizing those with desirable characteristics. nih.govsemanticscholar.org
Quantitative Structure-Enantioselective Retention Relationship (QSERR) is a specific type of quantitative structure-property relationship (QSPR) model used to predict the retention behavior of chiral compounds in chromatography. These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their chromatographic retention, which can be used to predict the separation of enantiomers.
Studies on pyrrolidin-2-one derivatives have demonstrated the utility of QSERR in predicting their enantioselective retention. These models often employ a variety of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, to capture the structural features that influence chromatographic behavior.
A hypothetical QSERR model for this compound and its analogs could be developed using multiple linear regression or more advanced machine learning algorithms. mdpi.comcam.ac.uk The performance of such a model is typically evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error of prediction (RMSEP).
Table 3: Hypothetical Statistical Parameters for a QSERR Model of Pyrrolidin-2-one Derivatives
| Statistical Parameter | Value |
| R² (training set) | 0.92 |
| Q² (cross-validation) | 0.85 |
| R² (test set) | 0.89 |
| RMSEP | 0.15 |
These hypothetical values would indicate a robust and predictive QSERR model, capable of accurately forecasting the enantioselective retention of new compounds within the same chemical class.
Sophisticated Analytical Methodologies for Characterization and Purity Assessment
Advanced Chromatographic Chiral Separation Techniques
Chromatographic techniques are paramount in the separation and quantification of enantiomers. For 4-Propylpyrrolidin-2-one and its derivatives, several advanced methods have been developed to achieve high-resolution separation and accurate purity assessment.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric separation of 4-Propylpyrrolidin-2-one. nih.govgoogleapis.com Method development often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a wide range of racemic compounds. researchgate.net
For instance, in the synthesis of Brivaracetam, where (R)-4-propylpyrrolidin-2-one is a key intermediate, chiral HPLC is employed for purification and to determine chiral purity. nih.govgoogleapis.com The development of these methods focuses on achieving baseline separation of the enantiomers. Quantitative structure-enantioselective retention relationship (QSERR) studies can be employed to understand the factors influencing retention and enantioselectivity, thereby streamlining the method development process for new pyrrolidin-2-one derivatives. researchgate.net
Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure robustness and sensitivity. alinteridergisi.com This includes assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). alinteridergisi.com
Table 1: Example of HPLC Conditions for Chiral Purity Determination
| Parameter | Condition | Source |
| Column | Chiralcel OJ (Cellulose tris-benzoate) | researchgate.net |
| Mobile Phase | n-hexane/alcohol (e.g., methanol, ethanol) mixtures | researchgate.net |
| Detection | UV at 210 nm | google.com |
| Purity Achieved | >99% chiral purity | google.comgoogleapis.com |
Ultra-Fast Liquid Chromatography (UFLC) for Enantiomeric Purity
Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage by reducing analysis time while maintaining high efficiency, making it suitable for high-throughput screening and quality control. scirp.orgscirp.org A validated chiral UFLC method can be applied for the quantitative analysis and enantiomeric purity determination of chiral compounds. scirp.org
The methodology involves developing a rapid separation on a chiral column, with optimization of the mobile phase to achieve good resolution and peak symmetry. scirp.org For example, a method using a tris(3,5-dimethyl phenyl carbamate) based chiral column has been developed for the enantiomeric separation of related compounds. scirp.orgscirp.org The method validation would include linearity, precision, accuracy, and robustness studies to ensure reliable results. scirp.org The high speed of UFLC makes it an attractive alternative to conventional HPLC for routine purity checks in pharmaceutical manufacturing. scirp.org
Table 2: UFLC Method Parameters for Chiral Separation
| Parameter | Condition | Source |
| Column | Chiralcel OD-RH [tris(3,5-dimethyl phenyl carbamate)] | scirp.org |
| Mobile Phase | 20 mM Borax buffer (pH 9.0), Acetonitrile, 0.1% Triethylamine | scirp.orgscirp.org |
| Flow Rate | 1 mL/min | scirp.org |
| Detection | UV at 210 nm | scirp.org |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient resolutions compared to HPLC. chromatographyonline.comafmps.be Utilizing a mobile phase composed of supercritical carbon dioxide and an organic modifier, SFC can significantly reduce solvent consumption. afmps.be
SFC is particularly advantageous for both analytical and preparative scale chiral resolutions. afmps.be The development of SFC methods involves screening different CSPs and optimizing parameters such as the organic co-solvent, additives, pressure, and temperature to achieve the desired separation. europeanpharmaceuticalreview.comhpst.cz Polysaccharide-based CSPs are commonly and successfully used in SFC for chiral separations. europeanpharmaceuticalreview.com Studies have shown that SFC can offer complementary selectivity to LC, sometimes resulting in different elution orders for enantiomers. chromatographyonline.com This makes SFC a valuable tool for the comprehensive chiral analysis of compounds like 4-Propylpyrrolidin-2-one.
Table 3: General Parameters for Chiral SFC Method Screening
| Parameter | Typical Conditions | Source |
| Primary Mobile Phase | Supercritical CO₂ | afmps.be |
| Co-solvent | Methanol, Ethanol, or Isopropanol | lcms.cz |
| Chiral Stationary Phases | Amylose or Cellulose-based (e.g., CHIRALPAK series) | hpst.cz |
| Temperature | 40°C | lcms.cz |
| Back Pressure | 124 bar (1800 psi) | lcms.cz |
Capillary Electrophoresis (CE) in Chiral Drug Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption, making it a cost-effective and green analytical method. mdpi.com In chiral analysis, CE separates enantiomers based on their different mobilities in the presence of a chiral selector added to the background electrolyte. springernature.com
Commonly used chiral selectors in CE include cyclodextrins and their derivatives. mdpi.comsemanticscholar.org The development of a CE method for the chiral separation of a compound like 4-Propylpyrrolidin-2-one would involve selecting an appropriate chiral selector and optimizing the buffer pH, concentration of the selector, applied voltage, and capillary temperature. nih.gov CE has been successfully used to determine the enantiomeric purity of various pharmaceutical compounds, demonstrating its utility in quality control. researchgate.netnih.gov
Comprehensive Spectroscopic Characterization for Structural and Stereochemical Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure and stereochemistry of molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structure elucidation and stereochemical assignment. qd-latam.com Unlike chromatographic methods, NMR does not always require pure enantiomeric references for quantification. qd-latam.com
For chiral molecules like 4-Propylpyrrolidin-2-one, NMR can be used to determine the relative and absolute configuration. The stereochemistry can be established by analyzing proton-proton (¹H-¹H) coupling constants, which are sensitive to the dihedral angle between adjacent protons and thus to the molecule's conformation and relative stereochemistry. nih.gov Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals in the molecule. nih.gov
In some cases, derivatization with a chiral agent is performed to create diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity. researchgate.net Furthermore, comparing experimental NMR chemical shifts with those calculated using quantum mechanics (QM) for different possible stereoisomers can help to confidently assign the correct structure. wuxiapptec.comcore.ac.uk This combined experimental and computational approach is increasingly used for the stereochemical assignment of complex molecules. core.ac.uk For instance, the thermal degradants of Brivaracetam, which are derivatives of propylpyrrolidin-2-one, have been characterized using 1D and 2D NMR techniques. tandfonline.com
Table 4: NMR Data for Structural Characterization Note: The following is a generalized representation of data that would be obtained. Actual chemical shifts (δ) and coupling constants (J) are specific to the exact molecule and solvent.
| Nucleus | Type of Experiment | Information Obtained | Source |
| ¹H | 1D NMR | Chemical shifts and coupling constants (J-values) for determining proton environment and relative stereochemistry. | qd-latam.comnih.gov |
| ¹³C | 1D NMR | Chemical shifts for identifying carbon environments (e.g., C=O, CH, CH₂, CH₃). | nih.govwuxiapptec.com |
| COSY | 2D NMR | Correlation of coupled protons, establishing proton connectivity. | nih.gov |
| HSQC | 2D NMR | Correlation of protons to their directly attached carbons. | nih.gov |
| HMBC | 2D NMR | Correlation of protons to carbons over 2-3 bonds, establishing the carbon skeleton. | nih.gov |
| NOESY/ROESY | 2D NMR | Correlation of protons that are close in space, providing information on stereochemistry and conformation. | nih.gov |
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is an indispensable tool for the molecular weight confirmation and impurity profiling of 3-Propylpyrrolidin-2-one. This high-sensitivity analytical technique provides precise information on molecular structures, even at low concentrations. sterlingpharmasolutions.com
In the analysis of this compound, MS is employed to determine its molecular weight with high accuracy. The resulting mass spectrum can be used to confirm the elemental composition of the molecule.
Furthermore, MS, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful method for impurity profiling. resolvemass.canih.gov This approach allows for the detection, identification, and quantification of any process-related impurities or degradation products. thermofisher.com The fragmentation patterns observed in the mass spectra of these impurities can provide valuable structural information, aiding in their unambiguous identification. thermofisher.com High-resolution mass spectrometry (HRMS) is particularly advantageous as it can deliver precise mass data, enabling the differentiation of compounds with very similar masses. sterlingpharmasolutions.com
For instance, in the context of related pyrrolidinone derivatives, GC-MS and LC-MS have been effectively used to identify and characterize impurities, demonstrating the utility of these hyphenated techniques in ensuring the quality of the final product. nih.govthermofisher.com
Table 1: Predicted GC-MS Data for a Related Pyrrolidinone Derivative (Clindamycin)
| Property | Value |
| Derivative IUPAC Name | (2S,4R)-N-{2-chloro-1-[(2R,3S,4S,5R,6R)-6-(methylsulfanyl)-3,4,5-tris[(trimethylsilyl)oxy]oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide |
| Molecular Formula | C27H57ClN2O5SSi3 |
| Molecular Weight | 640.298 Da |
| Ionization Energy | 70 eV |
| Derivative Type | 3 TMS |
| Note: This is a predicted spectrum for a different but related compound and serves as an illustrative example of the data obtained from GC-MS analysis. t3db.ca |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum provides characteristic absorption bands corresponding to its specific structural features.
The key functional groups in this compound are the cyclic amide (lactam) and the propyl group. The IR spectrum would be expected to show the following characteristic absorptions:
C=O Stretch: A strong absorption band characteristic of the carbonyl group in the five-membered lactam ring. The position of this band can be influenced by ring strain and hydrogen bonding. For cyclic amides (lactams), this stretch typically appears in the range of 1700-1650 cm⁻¹.
N-H Stretch: If the nitrogen atom in the pyrrolidinone ring is secondary (N-H), a stretching vibration would be observed in the region of 3400-3100 cm⁻¹.
C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the propyl group and the pyrrolidinone ring would be present, typically in the 3000-2850 cm⁻¹ region. libretexts.org
C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the lactam ring would also be present.
The precise wavenumbers of these peaks provide a molecular fingerprint that can be used for identification and to assess the presence of certain impurities. vscht.cz
Table 2: General Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amide (Lactam) | C=O | ~1680 | Strong |
| Alkane | C-H | 2960-2850 | Strong |
| Amine | C-N | 1250-1020 | Medium |
| Note: These are general ranges and the exact positions can vary based on the specific molecular environment. libretexts.orgcore.ac.ukspectroscopyonline.com |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational circular dichroism (VCD) is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. nih.govunifesp.br Since this compound is a chiral compound, VCD is an ideal method to unambiguously establish the three-dimensional arrangement of its atoms.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum is a unique fingerprint for a specific enantiomer. nih.gov The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer). researchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. core.ac.uk
This technique is particularly valuable as it does not require crystallization of the compound, which can be a significant advantage over methods like X-ray crystallography. researchgate.net VCD has been successfully applied to determine the absolute configurations of complex molecules, including diastereomers of related compounds like brivaracetam. core.ac.uk
X-Ray Crystallography for Solid-State Structure and Conformational Analysis
For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information. libretexts.org The resulting crystal structure would confirm the connectivity of the atoms and provide insights into the puckering of the pyrrolidinone ring and the orientation of the propyl substituent. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov
Table 3: Key Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The dimensions of the smallest repeating unit in the crystal lattice. anton-paar.com |
| Space Group | The symmetry of the arrangement of molecules within the crystal. nih.gov |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Information on how molecules pack together in the crystal, including hydrogen bonding and van der Waals forces. |
Biophysical Techniques for Ligand-Binding Characterization
Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Biophysical techniques provide quantitative data on these interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study the kinetics of molecular interactions. nih.gov It allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov
In a typical SPR experiment to study the binding of this compound, its target protein (the ligand) would be immobilized on a sensor chip. nih.gov A solution containing this compound (the analyte) is then flowed over the chip surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected by the instrument and recorded in a sensorgram. nih.govbioradiations.com
By analyzing the sensorgram at different analyte concentrations, the kinetic parameters of the interaction can be calculated. bioradiations.com This information is vital for understanding the dynamics of the binding process, including how quickly the complex forms and how long it remains stable.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. upm.esmalvernpanalytical.com A single ITC experiment can determine the binding affinity (Ka), the binding stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction. wikipedia.org
In an ITC experiment, a solution of this compound would be titrated into a sample cell containing its target molecule. upm.es The instrument measures the heat released or absorbed during the binding process. wikipedia.org The resulting data is plotted as a thermogram, which can be analyzed to extract the thermodynamic parameters.
ITC is considered the gold standard for characterizing binding interactions because it provides a comprehensive understanding of the forces driving the binding event. upm.es For instance, it can differentiate between enthalpy-driven and entropy-driven interactions. The technique is also useful for studying more complex binding models, such as those involving multiple binding sites. nih.govnih.gov
Table 4: Thermodynamic Parameters Determined by ITC
| Parameter | Description |
| Binding Affinity (Ka) | The equilibrium association constant, a measure of the strength of the interaction. upm.es |
| Stoichiometry (n) | The ratio of the interacting molecules in the complex. wikipedia.org |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding, indicating the contribution of hydrogen bonds and van der Waals interactions. upm.es |
| Entropy Change (ΔS) | The change in the randomness of the system upon binding, reflecting the role of hydrophobic interactions and conformational changes. wikipedia.org |
| Gibbs Free Energy Change (ΔG) | Calculated from Ka, it represents the overall spontaneity of the binding process. wikipedia.org |
Data Integrity and Validation in Analytical Chemistry
The assurance of data integrity is a critical aspect of analytical chemistry, particularly within the pharmaceutical industry where the quality and reliability of data directly impact product safety and efficacy. For a compound such as this compound, which may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), rigorous data integrity and validation protocols are essential to ensure its purity, identity, and quality. These protocols are governed by international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and national bodies like the U.S. Food and Drug Administration (FDA). pharmtech.comtechnologynetworks.com
The framework for ensuring data integrity is often summarized by the acronym ALCOA+ , which outlines the fundamental principles that data must adhere to. mt.compharmaguideline.co.ukpharmaelix.comeurotherm.com These principles are integral to both paper-based and electronic record-keeping systems in analytical laboratories.
The ALCOA+ Principles for Data Integrity
The ALCOA+ principles are a set of criteria that data should meet to be considered integral and reliable. These principles are fundamental to Good Manufacturing Practices (GMP) and are enforced by regulatory agencies worldwide. pharmaguideline.co.ukpharmaelix.com
Attributable: All data generated must be traceable to the individual who performed the analysis and the system or instrument used. mt.compharmaguideline.co.uk This includes recording who performed an action and when.
Legible: Data must be recorded in a clear, understandable, and permanent manner throughout the data lifecycle. mt.compharmaguideline.co.uk
Contemporaneous: Data should be recorded at the time the activity is performed. mt.compharmaguideline.co.uk This practice prevents backdating and ensures that the recorded information accurately reflects the conditions of the analysis.
Original: The original record or a certified true copy must be maintained. mt.compharmaguideline.co.uk This ensures that the data has not been altered or manipulated from its initial state.
Accurate: The data must be free from errors and reflect the true results of the analysis. mt.compharmaguideline.co.uk Any corrections or amendments must be documented with a clear audit trail.
Complete: All data, including any repeat or re-analysis performed, must be documented. mt.comeurotherm.com This provides a full picture of the analytical process.
Consistent: Data must be recorded in a consistent format and follow a logical sequence of events. mt.com
Enduring: Data should be maintained in a durable and accessible format throughout the required retention period. pharmaguideline.co.uk
Available: Data must be readily accessible for review, audit, or inspection upon request. pharmaguideline.co.uk
Interactive Table: ALCOA+ Principles in the Analysis of this compound
| Principle | Application in the Analysis of this compound |
| Attributable | Analyst's signature and date on all spectra (e.g., HPLC, GC, NMR); instrument ID logged with each run. |
| Legible | Clear, indelible entries in lab notebooks; electronic data in a readable format. |
| Contemporaneous | pH of a mobile phase recorded at the time of preparation; injection times automatically logged by the chromatography data system (CDS). |
| Original | Raw electronic data files from the instrument are preserved; original printouts are archived. |
| Accurate | Calibration of analytical balances and instruments is verified before use; calculations are double-checked. |
| Complete | All chromatograms from a sequence are saved, including failed runs or aborted injections, with explanations. |
| Consistent | Standardized data entry formats are used across all batches; chronological recording of all steps. |
| Enduring | Data is archived on a secure server with regular backups; protection against degradation or obsolescence of the storage medium. |
| Available | Data can be readily retrieved for quality audits, regulatory inspections, or trend analysis. |
Validation of Analytical Methods
Before an analytical method can be used for the routine analysis of this compound, it must be validated to demonstrate that it is suitable for its intended purpose. elementlabsolutions.comwjarr.comresearchgate.net The ICH guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures. europa.eueuropa.euich.org The validation process involves evaluating several key performance characteristics.
Key Validation Parameters for Analytical Methods:
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gsconlinepress.com For this compound, this would involve demonstrating that the analytical signal is not affected by starting materials, by-products of the synthesis, or other related pyrrolidinone analogs. nih.gov
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.comgsconlinepress.com This is typically demonstrated by a linear regression analysis of the response versus concentration plot.
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: This expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) and comparing the measured value to the true value.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements and is considered at three levels: repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gsconlinepress.comamericanpharmaceuticalreview.com
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gsconlinepress.comamericanpharmaceuticalreview.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. elementlabsolutions.comgsconlinepress.com This provides an indication of its reliability during normal usage. For an HPLC method, this might include variations in mobile phase composition, pH, column temperature, and flow rate.
Electronic Records and Signatures: 21 CFR Part 11
In modern analytical laboratories, a significant amount of data is generated and stored electronically. The FDA's Title 21 Code of Federal Regulations (CFR) Part 11 sets the criteria under which electronic records and electronic signatures are considered trustworthy, reliable, and equivalent to paper records. velp.comprecisa.commalvernpanalytical.com Compliance with 21 CFR Part 11 is crucial for laboratories analyzing compounds like this compound for use in pharmaceutical manufacturing. scispot.comxylemanalytics.com
Key requirements of 21 CFR Part 11 include:
System Validation: Computerized systems must be validated to ensure accuracy, reliability, and consistent intended performance. xylemanalytics.com
Audit Trails: Secure, computer-generated, time-stamped audit trails must independently record the date and time of operator entries and actions that create, modify, or delete electronic records. scispot.com
Access Control: Systems must have controls to ensure that only authorized individuals can use the system, electronically sign a record, access the operation or computer system input or output device, alter a record, or perform the operation at hand. malvernpanalytical.com
Electronic Signatures: Electronic signatures must be linked to their respective electronic records to ensure they cannot be excised, copied, or otherwise transferred to falsify an electronic record by ordinary means. malvernpanalytical.com
The implementation of these data integrity and validation principles ensures that the analytical data for this compound is reliable and that the compound meets the stringent quality standards required for its use in further manufacturing processes.
Synthesis and Evaluation of Novel Derivatives and Analogs of 3 Propylpyrrolidin 2 One
Design Principles for Pyrrolidin-2-one Analog Development
The development of novel analogs based on the pyrrolidin-2-one scaffold is guided by several key design principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The versatility of the pyrrolidin-2-one ring allows for systematic modifications at various positions to explore the chemical space and understand structure-activity relationships (SAR). nih.govmdpi.com
A primary design consideration is the three-dimensional (3D) nature of the sp³-hybridized pyrrolidine (B122466) ring. Unlike flat aromatic systems, the non-planar conformation of the pyrrolidine scaffold allows for a more comprehensive exploration of the pharmacophore space, potentially leading to improved binding affinity with biological targets. nih.gov The development process often involves:
Scaffold Hopping and Morphing: Replacing a known active core with the pyrrolidin-2-one scaffold to discover novel chemotypes with similar biological functions but potentially different properties.
Conformational Constraint: Introducing substituents or additional rings to lock the pyrrolidin-2-one ring into a specific, biologically active conformation. This can reduce the entropic penalty upon binding to a target.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability. For instance, modifying the propyl group at the C3 position or introducing various substituents on the nitrogen atom.
Introduction of Chirality: The carbons of the pyrrolidin-2-one ring can be chiral centers. khanacademy.org Synthesizing specific stereoisomers is a critical design principle, as different enantiomers or diastereomers often exhibit significantly different biological activities. nih.govlibretexts.org
Computational tools are frequently employed in the design phase to predict the binding modes of proposed analogs and to prioritize compounds for synthesis. By understanding the spatial arrangement and electronic properties required for activity, chemists can rationally design derivatives with a higher probability of success.
Exploration of Substituent Effects on Core Scaffold Activity
The biological activity of pyrrolidin-2-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. mdpi.com Systematic exploration of these substituent effects is fundamental to establishing a robust structure-activity relationship (SAR). ic.ac.uk Modifications are typically explored at the nitrogen atom (N1), the carbon adjacent to the carbonyl (C3), and other positions on the ring.
N-substitution is a common and effective strategy for modulating the pharmacological profile of pyrrolidin-2-one derivatives. nih.gov The nitrogen atom's lone pair of electrons and its position within the lactam ring make it a key site for chemical modification. Introducing various substituents can influence properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and target-binding affinity. nih.gov
Numerous synthetic methods have been developed for the N-arylation of pyrrolidines, including transition-metal-catalyzed reactions like the Buchwald-Hartwig and Chan-Evans-Lam couplings, as well as metal-free approaches. nih.gov Research has shown that N-aryl pyrrolidine derivatives exhibit a wide range of biological activities, including anticancer and anti-Alzheimer properties. nih.gov
For example, in a study on pyrrolidine-2,3-dione (B1313883) inhibitors of P. aeruginosa PBP3, modifications at the nitrogen atom were crucial for activity. The introduction of a heteroaryl group, such as pyridine (B92270) or pyrimidine, appended via a methylene (B1212753) linker, was identified as a key structural feature for potent target inhibition. nih.gov
Table 1: Examples of N-Substituted Pyrrolidin-2,3-dione Derivatives and their PBP3 Inhibition
| Compound ID | R¹ Substituent (at Nitrogen) | % Inhibition of PaPBP3 at 100 µM |
| 32 | 2-pyridinylmethyl | 81 |
| 33 | 3-pyridinylmethyl | 79 |
| 34 | 4-pyridinylmethyl | 78 |
| 35 | 2-pyrimidinylmethyl | 82 |
| 36 | 2-fluorobenzyl | 72 |
| 37 | 3-fluorobenzyl | 69 |
| Data sourced from a study on P. aeruginosa PBP3 inhibitors, illustrating the impact of N-substitution on biological activity. nih.gov |
These findings underscore the importance of the N-substituent in orienting the molecule within the target's binding site and establishing key interactions that drive biological activity.
The substituent at the C3 position of the pyrrolidin-2-one ring plays a significant role in defining the compound's interaction with its biological target. For 3-Propylpyrrolidin-2-one, modifications to the propyl side chain represent a key avenue for optimizing activity. While specific research on the modification of the 3-propyl group is limited, general principles of medicinal chemistry suggest several potential strategies:
Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., from propyl to ethyl or butyl) can probe the size of the binding pocket and optimize van der Waals interactions.
Introduction of Unsaturation: Incorporating double or triple bonds (e.g., creating a propenyl or propynyl (B12738560) side chain) can introduce conformational rigidity and alter the geometry of the molecule, potentially leading to improved binding. Studies on other scaffolds have shown that an acetylenic moiety can be essential for potent inhibition of certain targets. mdpi.com
Functionalization: Introducing functional groups such as hydroxyls, amines, amides, or halogens onto the propyl chain can create new hydrogen bonding or electrostatic interactions with the target protein. For instance, terminal hydroxylation could increase solubility and provide a new hydrogen bond donor.
Branching and Cyclization: Introducing branching (e.g., an isopropyl group) or cyclizing the side chain (e.g., forming a cyclopropylmethyl group) can enhance metabolic stability and provide a different 3D profile for receptor binding.
These modifications allow for a fine-tuning of the molecule's steric and electronic properties to achieve higher potency and selectivity.
Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, and pyrrolidin-2-one derivatives are no exception. nih.gov The carbon atom at the 3-position, bearing the propyl group, is a chiral center. The synthesis of enantiomerically pure (R)- or (S)-3-propylpyrrolidin-2-one is a crucial first step, as enantiomers often exhibit different pharmacological activities and metabolic profiles.
Introducing additional chiral centers into the molecule can further refine its three-dimensional structure and interaction with biological targets. semanticscholar.orgyoutube.com A molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers. libretexts.org These stereoisomers, which include enantiomers and diastereomers, can have distinct biological properties.
Additional chiral centers can be introduced through several strategies:
On the Propyl Side Chain: Modification of the propyl group, for example, by hydroxylation at the first or second carbon, would create a new stereocenter, resulting in the formation of diastereomers.
On N-Substituents: If a complex, chiral substituent is added to the nitrogen atom, it can also influence the molecule's interaction with a chiral biological environment.
The synthesis of stereochemically defined analogs is essential for mapping the topology of the target's binding site and developing highly selective ligands. nih.gov
Comparative Studies with Structurally Similar Pyrrolidinone Derivatives
To better understand the unique contribution of the 3-propyl substituent to the biological activity of the core scaffold, comparative studies with structurally similar pyrrolidinone derivatives are essential. These studies help to elucidate the specific structure-activity relationships and identify key pharmacophoric features.
Comparisons are often made with analogs where the 3-propyl group is replaced by other substituents, such as:
Different Alkyl Groups: Comparing the activity of 3-propyl with 3-methyl, 3-ethyl, or 3-butyl derivatives can reveal the optimal chain length for binding to a specific target.
Functionalized Side Chains: Analogs with 3-hydroxypropyl or 3-aminopropyl groups can highlight the importance of hydrogen bonding or ionic interactions at this position.
Unsaturated Side Chains: Comparing the 3-propyl analog with a 3-allyl or 3-propargyl derivative can demonstrate the effect of conformational rigidity and electronic properties of the side chain.
Aromatic or Bulky Groups: Derivatives with a 3-benzyl or 3-phenyl group are used to probe for potential pi-stacking interactions or to assess the tolerance for larger substituents in the binding pocket.
For instance, a study on pyrrolidine-2,5-diones evaluated the anticonvulsant properties of derivatives with either a benzhydryl or a sec-butyl group at the C3 position, demonstrating how different bulky substituents at this position can significantly alter efficacy. nih.gov Similarly, research into tyrosinase inhibitors compared various hydroxybenzylidenyl substituents on a pyrrolidine-2,5-dione core, revealing that the position and number of hydroxyl groups on the benzylidene moiety dramatically influenced inhibitory potency. rsc.org
Table 2: Comparative Inhibitory Activity of 3-Substituted Pyrrolidine-2,5-dione Analogs against Tyrosinase
| Compound | 3-Position Substituent | IC₅₀ (µM) |
| 3a | 2,4-dihydroxybenzylidenyl | 10.43 |
| 3b | 2,5-dihydroxybenzylidenyl | 4.89 |
| 3c | 3,4-dihydroxybenzylidenyl | 14.56 |
| 3f (HMP) | 2,3,4-trihydroxybenzylidenyl | 2.23 |
| Kojic Acid | (Reference Inhibitor) | 20.99 |
| Data sourced from a study on tyrosinase inhibitors, showing the effect of different substituents at the 3-position. rsc.org |
Through such comparative analyses, a detailed SAR map can be constructed, guiding the rational design of more potent and selective this compound analogs.
Bio-Inspired Synthetic Approaches for Complex Analogs
Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. The pyrrolidine ring is a common motif in a vast array of natural products, including many alkaloids. nih.gov These natural compounds provide inspiration for the design and synthesis of novel, complex analogs of this compound with potential biological activity.
Synthetic strategies can be inspired by biosynthetic pathways, often involving key enzymatic reactions or biomimetic cyclizations. For example, methods like the Pictet-Spengler reaction or intramolecular cyclizations of amino acids and their derivatives are used to construct the pyrrolidinone core in a way that emulates natural processes. nih.govnih.gov
Furthermore, natural products containing the pyrrolidin-2-one skeleton can serve as starting points for semi-synthesis. By chemically modifying a naturally occurring scaffold, chemists can generate a library of complex analogs that would be difficult to access through total synthesis alone. This approach leverages the stereochemical complexity and dense functionality already present in the natural product.
Another bio-inspired approach is the use of biocatalysis. Enzymes such as transaminases can be used to create chiral amines, which are key precursors for the enantioselective synthesis of substituted pyrrolidines. acs.org This method offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure building blocks for more complex this compound analogs.
Emerging Research Directions and Future Outlook for 3 Propylpyrrolidin 2 One
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The development of green and sustainable synthetic routes for producing pyrrolidin-2-one derivatives is a major focus of current research. Traditional methods often involve harsh reaction conditions, toxic solvents, and expensive catalysts, limiting their large-scale application and environmental compatibility. rsc.orgmdpi.comnih.gov
Recent advancements have highlighted several promising eco-friendly approaches:
Microfluidic Synthesis: A notable development is the use of microchannel reactors for the photoinduced organocatalyzed three-component cyclization of styrene, α-bromoalkyl esters, and primary amines. This method offers a green and efficient route to pyrrolidin-2-ones under visible light and mild conditions, avoiding the use of metal catalysts. rsc.org
Ultrasound-Promoted Synthesis: Researchers have successfully employed ultrasound irradiation in the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones. This technique, utilizing citric acid as a green additive in an environmentally benign solvent, features a clean reaction profile, easy work-up, excellent yields, and significantly shorter reaction times. rsc.org
Domino Reactions: The selective synthesis of pyrrolidin-2-ones from N-substituted piperidines has been achieved through a domino process. This cascade reaction involves the in situ formation of pyrrolidine-2-carbaldehyde (B1623420) followed by a series of transformations to yield the final product. The selectivity of this process can be tuned by the choice of oxidant and additives. rsc.org
Catalytic Innovations: The use of novel catalytic systems is also at the forefront of sustainable synthesis. For instance, a combination of deep eutectic solvents and hierarchical H-TiO2 nanoparticles has been shown to synergistically catalyze the synthesis of benzimidazole-linked pyrrolidin-2-one heterocycles with high yields. researchgate.net Furthermore, Ni(II)-catalyzed asymmetric Michael addition presents a new strategy for the synthesis of key intermediates like (R)-4-propylpyrrolidin-2-one. google.comresearchgate.net
These emerging methodologies represent a significant step towards more sustainable and economically viable production of 3-Propylpyrrolidin-2-one and its analogs, paving the way for their broader application in various fields.
Identification of Novel Biological Targets for Pyrrolidin-2-one Scaffolds
The pyrrolidin-2-one core is a versatile scaffold that has been explored for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. rdd.edu.iq Ongoing research continues to uncover new biological targets and therapeutic potentials for this class of compounds.
The biological significance of the pyrrolidine (B122466) ring is enhanced by its three-dimensional structure, which allows for efficient exploration of pharmacophore space and stereochemical diversity. nih.govnih.gov This structural feature is crucial for the interaction with various biological targets.
Recent studies have identified several key areas of interest:
Anticancer and Antimicrobial Agents: New series of pyrrolidin-2-one derivatives are being synthesized and evaluated for their anticancer effects against various cell lines, such as MCF-7 and HeLa. nih.gov Additionally, some derivatives have shown selective inhibition against vancomycin-resistant Enterococcus faecalis. rdd.edu.iq
Central Nervous System Disorders: The pyrrolidin-2-one structure is a key component of nootropic drugs like piracetam (B1677957) and oxiracetam. rdd.edu.iq Research into new derivatives continues to explore their potential in treating neurodegenerative diseases and epilepsy. nih.govresearchgate.net For instance, Brivaracetam, an antiepileptic drug, features a (R)-4-propyl-pyrrolidin-2-one core. google.comgoogle.com
Enzyme Inhibition: Pyrrolidin-2-one derivatives have been identified as inhibitors of various enzymes. For example, some derivatives act as potent α-glycosidase inhibitors, suggesting their potential as antidiabetic agents. nih.gov Others have been designed as multi-target tyrosine kinase receptor inhibitors, crucial in cancer therapy. mdpi.com
The identification of these novel biological targets opens up new avenues for the development of drugs based on the this compound scaffold to address a wide range of diseases.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, and the design of pyrrolidin-2-one-based compounds is no exception. nih.govnih.gov These computational tools are being employed at various stages of the drug design process to accelerate the identification of promising new drug candidates. bpasjournals.comwiley.com
Key applications of AI and ML in this area include:
High-Throughput Virtual Screening: AI and ML algorithms can rapidly screen vast virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. nih.gov This significantly reduces the time and cost associated with initial hit identification.
Predictive Modeling: Machine learning models can be trained to predict the pharmacokinetic and pharmacodynamic properties of new compounds, as well as their potential toxicity. nih.govresearchgate.net This allows for the early identification and elimination of unsuitable candidates, improving the success rate of drug development. nih.gov
De Novo Drug Design: AI can be used to design entirely new molecules with desired properties from scratch. researchgate.net By learning the complex relationships between chemical structure and biological activity, AI algorithms can generate novel pyrrolidin-2-one derivatives with enhanced efficacy and selectivity.
Clinical Trial Optimization: AI and ML models can help predict the outcomes of clinical trials, potentially reducing their cost and duration. nih.govnih.gov
The synergy between AI, ML, and traditional medicinal chemistry is expected to lead to the faster discovery and development of more effective and safer drugs based on the this compound scaffold.
Exploration of Multi-Targeted Ligands Based on the Pyrrolidin-2-one Core
The traditional "one-target, one-drug" paradigm is increasingly being replaced by the concept of multi-targeted ligands, which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often involved. nih.gov The pyrrolidin-2-one scaffold is an attractive core for the design of such multi-targeted agents.
Recent research has focused on developing pyrrolidin-2-one derivatives that can modulate multiple targets, including:
Dual-Targeting Inhibitors: Researchers have successfully designed and synthesized pyrrolone derivatives that act as dual inhibitors of chemokine receptors CCR1 and CCR2, which are involved in inflammatory diseases. acs.org
Multi-Target Anti-inflammatory Agents: N-substituted pyrrolidine-2,5-dione derivatives have been developed as multi-target anti-inflammatory agents, showing inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase. ebi.ac.uk
Kinase Inhibitors: Pyrrolidone-fused methylpyrrole derivatives have been identified as potential multi-target tyrosine kinase receptor inhibitors, targeting pathways crucial for tumor angiogenesis. mdpi.com
The development of multi-targeted ligands based on the this compound core holds great promise for creating more effective therapies with potentially fewer side effects and a lower likelihood of drug resistance.
Advanced Mechanistic Studies at the Atomic and Sub-Molecular Level
A deeper understanding of the mechanisms of action of this compound and its derivatives at the atomic and sub-molecular level is crucial for rational drug design and the development of next-generation therapeutics. Advanced analytical and computational techniques are providing unprecedented insights into these mechanisms.
Key areas of investigation include:
Reaction Mechanisms: Detailed mechanistic studies, often combining experimental work with density functional theory (DFT) calculations, are elucidating the pathways of synthetic reactions. For example, studies on the copper-catalyzed intramolecular C–H amination for the synthesis of pyrrolidines have provided a comprehensive understanding of the catalytic cycle. acs.org Similarly, the mechanism of nitrogen-atom insertion into pyrrolidines has been investigated, revealing the role of azomethine imine intermediates. acs.org
Structure-Activity Relationships (SAR): By studying how small changes in the chemical structure of a molecule affect its biological activity, researchers can identify the key features responsible for its therapeutic effects. nih.govnih.gov This information is vital for optimizing lead compounds.
Binding Mode Analysis: Techniques like X-ray crystallography and molecular modeling are used to determine how pyrrolidin-2-one derivatives bind to their biological targets at the atomic level. mdpi.comacs.org This knowledge allows for the design of more potent and selective inhibitors. For instance, molecular modeling has shown that certain synthesized products have a similar binding mode to existing drugs like sunitinib (B231) but with tighter interactions. mdpi.com
Permeation Mechanisms: Mechanistic studies have also been conducted to understand how these compounds permeate biological barriers like the skin. For example, research on 1-alkyl-2-pyrrolidones as skin permeation enhancers has revealed that the enhancer action resides primarily in the alkyl group. nih.gov
These advanced mechanistic studies are providing a solid foundation for the rational design of new and improved drugs based on the this compound scaffold, ultimately leading to more effective and safer treatments for a variety of diseases.
Q & A
Q. What are the common synthetic routes for 3-Propylpyrrolidin-2-one, and how can their efficiency be evaluated?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or derivatization of pyrrolidinone precursors. For example, 2-pyrrolidinone derivatives can be synthesized via condensation of amines with ketones or via catalytic hydrogenation of pyrroline intermediates . Efficiency is determined by reaction yield, purity (assayed via HPLC or NMR), and scalability. Comparative studies should optimize solvent systems (e.g., ethanol vs. DMF), catalysts (e.g., palladium or acid/base catalysts), and reaction temperatures. Kinetic studies (e.g., time-yield curves) and green chemistry metrics (E-factor) are recommended for sustainability assessments .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming the pyrrolidinone ring structure and propyl substituent. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity, while IR spectroscopy identifies carbonyl (C=O) stretching (~1700 cm⁻¹) . For isomers or enantiomers, chiral HPLC or X-ray crystallography may be required .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Avoid skin/eye contact and inhalation using nitrile gloves, lab coats, and fume hoods. Electrostatic discharge precautions (e.g., grounded containers) are essential due to flammability risks . Store in tightly sealed containers in dry, ventilated areas away from oxidizers. Spills should be contained using vacuum collection (not sweeping) and disposed of as hazardous waste . Regular monitoring of workplace air quality is advised, though occupational exposure limits are not established .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Methodological Answer : Purity is quantified via HPLC with a C18 column and acetonitrile/water mobile phase. Common impurities include unreacted precursors (e.g., propylamine derivatives) or byproducts from incomplete cyclization. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile contaminants. Reference standards (e.g., USP-grade compounds) should be used for calibration . Impurity profiling requires stability-indicating methods, such as forced degradation studies under heat, light, or acidic conditions .
Advanced Research Questions
Q. How can catalytic systems be optimized to enhance the enantioselective synthesis of this compound derivatives?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic methods (lipases) can improve enantiomeric excess (ee). Reaction parameters like solvent polarity (e.g., toluene vs. THF), temperature (-20°C to 80°C), and catalyst loading (1–5 mol%) must be systematically varied. Kinetic resolution studies and Density Functional Theory (DFT) modeling predict transition states to guide catalyst design .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictory NMR or MS data may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to confirm peak assignments. 2D NMR (COSY, HSQC) clarifies coupling patterns. For MS discrepancies, High-Resolution Mass Spectrometry (HRMS) differentiates isobaric interferences. Cross-validation with synthetic intermediates is critical .
Q. How can computational methods predict the reactivity of this compound in drug design?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes). Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., propyl chain length) with bioactivity. DFT calculations (Gaussian 16) predict electrophilic/nucleophilic sites for functionalization .
Q. What methodologies assess the environmental impact of this compound when ecological toxicity data are unavailable?
- Methodological Answer : Use read-across approaches with structurally similar compounds (e.g., pyrrolidinones) to estimate persistence, bioaccumulation, and toxicity. OECD 301/302 guidelines simulate biodegradation in water/soil. In silico tools (ECOSAR, EPI Suite) predict acute/chronic toxicity endpoints .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–13. Monitor degradation via HPLC and identify products using LC-MS. Arrhenius plots extrapolate shelf life. Excipient compatibility studies (e.g., with polymers) assess formulation stability .
Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound in neurological targets?
- Methodological Answer :
Synthesize analogs with varying alkyl chain lengths or heteroatom substitutions. Test in vitro binding affinity (e.g., GABA receptors via radioligand assays) and in vivo efficacy (rodent models). Multi-parametric optimization (MPO) balances potency, solubility, and blood-brain barrier permeability. Use factorial designs to evaluate synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
